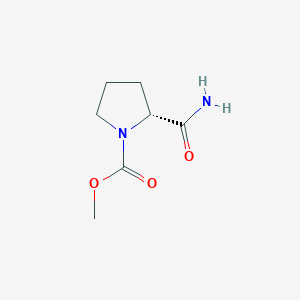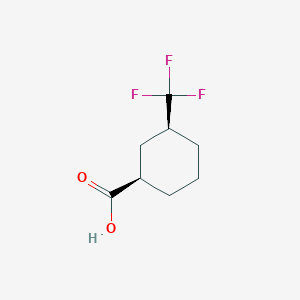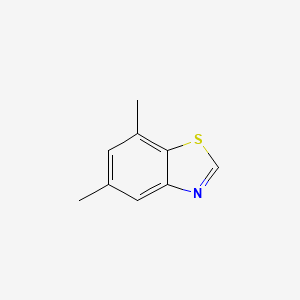
5,7-Dimethyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-1,3-benzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with two methyl groups attached at the 5th and 7th positions of the benzene ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-1,3-benzothiazole typically involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminothiophenol with 2,4-pentanedione under acidic conditions to form the desired benzothiazole derivative. The reaction is usually carried out in ethanol as a solvent and requires heating to around 50°C for optimal yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain the corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Halogenated benzothiazoles.
Scientific Research Applications
5,7-Dimethyl-1,3-benzothiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in the development of new pharmaceuticals, particularly as anti-tubercular and anti-cancer agents.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anti-cancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Methylbenzothiazole: Lacks the additional methyl group at the 7th position.
6-Methyl-1,3-benzothiazole: Methyl group is positioned at the 6th position instead of the 5th and 7th positions.
2-Phenylbenzothiazole: Contains a phenyl group at the 2nd position instead of methyl groups at the 5th and 7th positions.
Uniqueness: 5,7-Dimethyl-1,3-benzothiazole is unique due to the presence of two methyl groups at specific positions on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity in certain applications compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C9H9NS |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
5,7-dimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H9NS/c1-6-3-7(2)9-8(4-6)10-5-11-9/h3-5H,1-2H3 |
InChI Key |
POEQSHVZCCZCGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=CS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


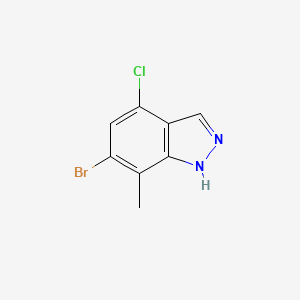
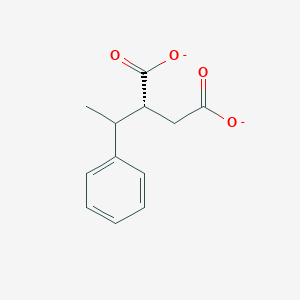

![9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11761140.png)
![2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline](/img/structure/B11761146.png)
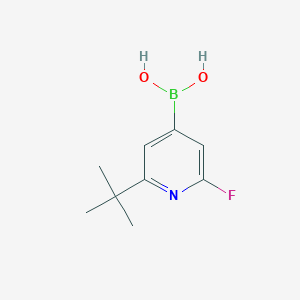
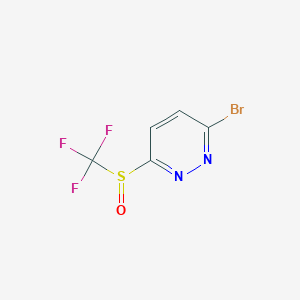
![ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate](/img/structure/B11761163.png)
![[2-(Azetidin-1-yl)pyridin-4-yl]boronic acid](/img/structure/B11761164.png)
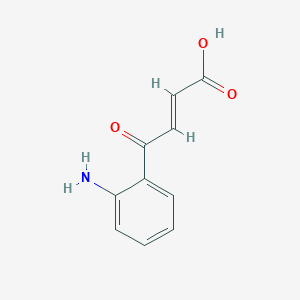
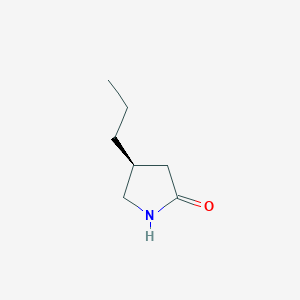
![8,8-Difluoro-2-azaspiro[4.5]decane](/img/structure/B11761192.png)
